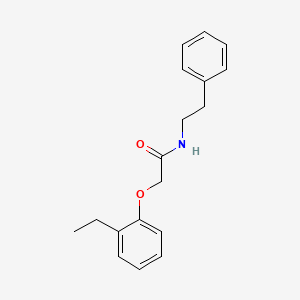

![molecular formula C21H26N2O3S B5593940 2-(methylthio)ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B5593940.png)

2-(methylthio)ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of organic compounds known as indoles, characterized by a specific molecular structure that contains a benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Synthesis Analysis

The synthesis of related indole derivatives involves multi-step chemical processes. For instance, Gui-Jie et al. (2011) synthesized a similar compound using 1,4-benzoquinone and ethyl 3-(methylamino)-2-butenoate, involving reactions like Nenitzescu reaction, O-acylation, nitration, bromination, condensation, and Mannich reaction (Gui-Jie, 2011).

Molecular Structure Analysis

Detailed structural analyses are typically conducted using techniques like X-ray crystallography and NMR spectroscopy. For example, Sambyal et al. (2011) used these techniques to determine the crystal structure of a related compound, providing insights into its molecular conformation and intermolecular interactions (Sambyal et al., 2011).

Chemical Reactions and Properties

Indole derivatives often participate in various chemical reactions due to their reactive sites. The reactions can include substitutions, additions, and condensations, depending on the functional groups present in the molecule.

Physical Properties Analysis

The physical properties like melting point, boiling point, solubility, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. For example, Ou-Yang et al. (2013) studied the crystalline structure of a similar indole derivative, revealing details about its physical properties (Ou-Yang et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for predicting how these compounds will react under different chemical conditions. For example, Fesenko et al. (2010) explored the reactivity of similar compounds under different conditions, highlighting their chemical behavior and stability (Fesenko et al., 2010).

Applications De Recherche Scientifique

Antiviral Activity

Studies on structurally related indole derivatives have shown potential antiviral activities. For instance, the synthesis and evaluation of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, including arbidol analogs, have been explored for antiviral activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). These compounds displayed selective activity against certain virus strains, highlighting the potential for indole derivatives in antiviral research (Ivashchenko et al., 2014).

Broad-Spectrum Antiviral Effects

Arbidol, a compound structurally related to the one , demonstrates broad-spectrum antiviral effects against enveloped and non-enveloped viruses. Its mechanism involves inhibiting viral fusion with target membranes, suggesting a potential area of application for similar compounds in preventing virus entry into cells (Boriskin et al., 2008).

Chemical Synthesis and Reactivity

Research on the chemical synthesis and reactivity of similar compounds provides insight into their potential application in creating novel structures with therapeutic activities. Studies have detailed transformations and synthetic pathways leading to new indole derivatives with potential applications in medicinal chemistry and drug development. For example, the sulfenylation of pyrroles and indoles has been explored for synthesizing derivatives with modified biological activities (Gilow et al., 1991).

Antimicrobial Evaluation

The antimicrobial properties of novel indole derivatives have also been investigated. Synthesis of 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids and their evaluation for antimicrobial activity suggest that similar compounds could be explored for antibacterial and antifungal applications, contributing to the development of new antimicrobial agents (Shastri & Post, 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-methylsulfanylethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-13-19-17(22-20(13)21(25)26-9-10-27-4)11-15(12-18(19)24)14-5-7-16(8-6-14)23(2)3/h5-8,15,22H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGDRAPCNPVJHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=C(C=C3)N(C)C)C(=O)OCCSC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(1-adamantylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5593863.png)

![2-{1-[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5593878.png)

![{3-allyl-1-[4-(1H-pyrazol-1-yl)butanoyl]-3-piperidinyl}methanol](/img/structure/B5593888.png)

![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-phenyl-2-furamide](/img/structure/B5593889.png)

![ethyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5593903.png)

![2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5593911.png)

![2-(1-benzoyl-3-piperidinyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5593915.png)

![ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5593921.png)

![1-{3-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5593929.png)

![N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5593946.png)

![1-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-4-methylpiperazine](/img/structure/B5593952.png)